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molecular formula C10H12BrFO B1525675 1-Bromo-3-(tert-butoxy)-5-fluorobenzene CAS No. 889362-81-6

1-Bromo-3-(tert-butoxy)-5-fluorobenzene

Cat. No. B1525675
M. Wt: 247.1 g/mol
InChI Key: YXOCRSISEUGDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08076489B2

Procedure details

tert-Butanol (28.2 g) is dissolved in dimethyl acetamide (200 ml). NaH (15.6 g, 60% dispersion in oil) is added over 15 minutes. The reaction mixture is stirred at room temperature for 2 hours. 3,5-difluorobromobenzene (50 g) is added drop wise over 30 minutes. The reaction mixture is stirred at room temperature until shown to be complete by HPLC. The reastion mixture is quenched by addition of water (10 ml), washed with water (1×), dried over MgSO4, filtered and the solvent removed in vacuo to give the title compound. 1H nmr (CDCl3, 400 MHz); 7.00 (ddd, 1H), 6.95 (dd, 1H), 6.68 (ddd, 1H), 1.4 (s, 9H).
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])([CH3:4])([CH3:3])[CH3:2].[H-].[Na+].[F:8][C:9]1[CH:10]=[C:11]([Br:16])[CH:12]=[C:13](F)[CH:14]=1>CC(N(C)C)=O>[Br:16][C:11]1[CH:10]=[C:9]([F:8])[CH:14]=[C:13]([O:5][C:1]([CH3:4])([CH3:3])[CH3:2])[CH:12]=1 |f:1.2|

Inputs

Step One
Name
Quantity
28.2 g
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
15.6 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred at room temperature
CUSTOM
Type
CUSTOM
Details
The reastion mixture is quenched by addition of water (10 ml)
WASH
Type
WASH
Details
washed with water (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC(=CC(=C1)F)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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